Methyl 2,4-dimethoxybutanoate

Description

Methyl 4,4-dimethoxybutanoate (CAS: 4220-66-0) is a methyl ester derivative of 4,4-dimethoxybutanoic acid. Its molecular formula is C₇H₁₄O₄, with a molecular weight of 162.19 g/mol and a typical purity of 95% for laboratory use . This compound is primarily utilized in synthetic organic chemistry and research applications, with strict guidelines emphasizing its restriction to laboratory settings . Synonyms include 4,4-Dimethoxybutyric Acid Methyl Ester and methyl 4,4-dimethoxybutyrate . While structural analogs like the 2,4-dimethoxybutanoate isomer are theoretically possible, the provided evidence focuses exclusively on the 4,4-substituted variant, indicating its prevalence in available literature.

Properties

CAS No. |

119404-54-5 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

methyl 2,4-dimethoxybutanoate |

InChI |

InChI=1S/C7H14O4/c1-9-5-4-6(10-2)7(8)11-3/h6H,4-5H2,1-3H3 |

InChI Key |

QPWVRBGHSXSCQZ-UHFFFAOYSA-N |

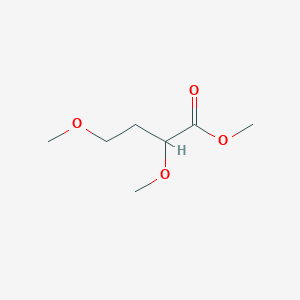

Canonical SMILES |

COCCC(C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-dimethoxybutanoate can be synthesized through the electrochemical ring-opening of furan-2-carboxylic acid in the presence of methanol, using a graphite electrode . This method involves the use of specific reaction conditions to ensure the successful formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the esterification of butanoic acid with methanol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid to drive the formation of the ester.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dimethoxybutanoate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield butanoic acid and methanol.

Oxidation: Oxidizing agents such as potassium permanganate can oxidize the ester to form corresponding carboxylic acids.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other nucleophiles.

Major Products Formed:

Hydrolysis: Butanoic acid and methanol.

Oxidation: Carboxylic acids.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4-dimethoxybutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: this compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-dimethoxybutanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of butanoic acid and methanol. The compound’s reactivity is influenced by the presence of electron-donating methoxy groups, which can stabilize transition states and intermediates during chemical reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Methyl 4,4-dimethoxybutanoate belongs to the ester family, characterized by two methoxy (-OCH₃) groups at the 4th carbon of the butanoate chain. Key structural analogs include:

Methyl Salicylate (CAS: 119-36-8): An aromatic ester with a hydroxyl group adjacent to the ester functionality, commonly used in fragrances and pharmaceuticals .

Dimethyl Carbonate (CAS: 616-38-6): A simpler ester with two methoxy groups bonded directly to a carbonyl carbon, widely employed as a green solvent .

Methyl Acetate (CAS: 79-20-9): A short-chain ester with applications in coatings and solvents.

Table 1: Structural and Physical Properties

Reactivity and Kinetic Behavior

Evidence from kinetic studies (Figure 3, ) highlights differences in ester reactivity. Methyl carbonate exhibits a higher electrophilicity (logk ≈ -1.2) compared to phenyl carbonate (logk ≈ -2.5) in 80% aqueous ethanol at 25°C. While direct data for Methyl 4,4-dimethoxybutanoate is absent, its electron-donating methoxy groups likely reduce carbonyl electrophilicity, slowing nucleophilic acyl substitution reactions relative to simpler esters like methyl acetate.

Economic and Availability Metrics

Methyl 4,4-dimethoxybutanoate is a specialty chemical, with pricing tiers reflecting its niche use (e.g., 1g: €72; 25g: €1,043) . In contrast, dimethyl carbonate and methyl salicylate are bulk commodities, priced at <€10/kg due to industrial-scale production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.